Product packaging for Bis(2-hexyldecyl) maleate(Cat. No.:CAS No. 85006-03-7)

Bis(2-hexyldecyl) maleate

Cat. No.: B12657978
CAS No.: 85006-03-7
M. Wt: 564.9 g/mol
InChI Key: WVWNMPSIIYQZIT-FLWNBWAVSA-N
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Description

Bis(2-hexyldecyl) maleate (CAS 85006-03-7) is a high-molecular-weight diester compound with the formula C₃₆H₆₈O₄ and a molecular weight of 564.92 g/mol . It is characterized by its long-branched 2-hexyldecyl alkyl chains attached to a maleic acid core. This structure classifies it as a chemical analog to other maleate esters like bis(2-ethylhexyl) maleate, which is well-known for its role as a key intermediate in the production of surfactants such as dioctyl sulfosuccinate (DOSS) . As a high-mass ester, its primary research applications are anticipated in the fields of polymer science and material chemistry. It is likely investigated for use as a plasticizer to modify the flexibility and processing of polymeric materials , or as a building block (comonomer) in the synthesis of specialized polymers and copolymers. Researchers may also explore its potential as a synthetic intermediate for the development of novel surfactants and lubricants. The physical properties of this compound are consistent with its structure; it is a liquid at room temperature with a calculated density of approximately 0.905 g/cm³ . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H68O4 B12657978 Bis(2-hexyldecyl) maleate CAS No. 85006-03-7

Properties

CAS No.

85006-03-7

Molecular Formula

C36H68O4

Molecular Weight

564.9 g/mol

IUPAC Name

bis(2-hexyldecyl) (Z)-but-2-enedioate

InChI

InChI=1S/C36H68O4/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-39-35(37)29-30-36(38)40-32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-30,33-34H,5-28,31-32H2,1-4H3/b30-29-

InChI Key

WVWNMPSIIYQZIT-FLWNBWAVSA-N

Isomeric SMILES

CCCCCCCCC(CCCCCC)COC(=O)/C=C\C(=O)OCC(CCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)C=CC(=O)OCC(CCCCCC)CCCCCCCC

Origin of Product

United States

Synthetic Pathways and Methodologies for Bis 2 Hexyldecyl Maleate

Esterification Reactions: Classical and Modern Approaches

Esterification, the reaction between a carboxylic acid (or its derivative) and an alcohol, is the most direct and widely utilized route for producing Bis(2-hexyldecyl) maleate (B1232345). This approach involves reacting maleic acid or, more commonly, maleic anhydride (B1165640) with 2-hexyldecanol.

Direct Esterification with Maleic Acid or Anhydride and 2-hexyldecanol

The synthesis of dialkyl maleates from maleic anhydride and an alcohol proceeds through a two-stage mechanism. The first stage is a rapid, exothermic, and nearly complete reaction where one molecule of the alcohol attacks the carbonyl group of the anhydride, leading to the ring-opening of the anhydride and the formation of a monoester, 2-hexyldecyl maleate.

The second stage of the reaction is the esterification of the remaining carboxylic acid group on the monoester with a second molecule of 2-hexyldecanol to form the diester, Bis(2-hexyldecyl) maleate. This step is significantly slower and is a reversible equilibrium reaction. To drive the reaction to completion and achieve a high yield of the diester, the water produced as a byproduct must be continuously removed from the reaction mixture.

Catalyst Systems in Esterification

The crucial second step of the esterification requires a catalyst to proceed at a practical rate. A variety of catalyst systems, both homogeneous and heterogeneous, are employed.

Homogeneous Catalysts:

Brønsted Acids: Strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (p-TSA) are traditional and effective catalysts. However, they can be corrosive, difficult to separate from the final product, and may lead to side reactions or product discoloration if not used under carefully controlled conditions.

Heterogeneous Catalysts:

Acidic Ion-Exchange Resins: These solid catalysts, such as sulfonated polystyrene-divinylbenzene resins (e.g., Dowex 50WX8), offer significant advantages. pan.pl They are easily separated from the reaction mixture by simple filtration, can be regenerated and reused, and often lead to cleaner products with fewer side reactions. pan.pl

Heteropolyacids: Compounds like phosphotungstic acid and its derivatives are highly active and selective catalysts for esterification. pan.plppor.az For the synthesis of the related compound, bis(2-ethylhexyl) maleate, a heteropolyacid catalyst (H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O) has been shown to be highly effective, recyclable, and non-corrosive, resulting in high esterification rates. ppor.azgoogle.com

Metal Oxides and Salts: Other solid acid catalysts, including various metal oxides, can also be used to promote the esterification reaction.

The choice of catalyst depends on factors such as reaction scale, desired purity, cost, and environmental considerations.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid, p-Toluenesulfonic Acid (p-TSA)High activity, low costCorrosive, difficult to remove, potential for side reactions
Heterogeneous (Resin) Dowex 50WX8, Amberlyst-15Easy separation and reuse, cleaner product, less corrosiveLower thermal stability, potentially lower activity than homogeneous acids
Heterogeneous (Other) Phosphotungstic Acid, H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂OHigh activity and selectivity, recyclable, non-corrosiveHigher initial cost

Optimization of Reaction Conditions for High Purity and Yield

To achieve high conversion, yield, and purity of this compound, several reaction parameters must be carefully controlled. nih.govrsc.orgresearchgate.net

Molar Ratio: An excess of the alcohol (2-hexyldecanol) is often used to shift the reaction equilibrium towards the formation of the diester. Molar ratios of alcohol to maleic anhydride can range from 2.2:1 to 5:1. pan.plppor.az

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 120-160°C, to increase the reaction rate. The optimal temperature depends on the specific alcohol, catalyst, and whether a solvent is used. mdpi.com

Water Removal: Continuous removal of the water byproduct is critical for driving the reaction to completion. This is commonly achieved through azeotropic distillation, where a solvent such as toluene (B28343) or xylene is added to the reaction mixture. google.com The solvent forms a low-boiling azeotrope with water, which is distilled off and collected in a Dean-Stark trap, with the solvent being returned to the reactor.

Catalyst Concentration: The amount of catalyst is optimized to provide a sufficient reaction rate without promoting unwanted side reactions. For instance, in the synthesis of bis(2-ethylhexyl) maleate using a heteropolyacid catalyst, a concentration of 0.15% to 0.65% of the total feed amount was found to be effective. google.com

Purification: After the reaction is complete, the crude product is purified. This typically involves several steps:

Catalyst Removal: Heterogeneous catalysts are removed by filtration. Homogeneous catalysts may be neutralized with a base and washed out.

Solvent Removal: The azeotropic solvent (if used) is removed by distillation.

Removal of Excess Alcohol: Unreacted 2-hexyldecanol is typically removed by vacuum distillation.

Final Purification: The final this compound product can be further purified by vacuum distillation to achieve high purity.

Alternative Synthetic Strategies for Diesters

While direct esterification is the most common route, alternative strategies such as transesterification can also be employed for the synthesis of diesters like this compound.

Transesterification Processes

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. masterorganicchemistry.com To synthesize this compound, one could start with a simple, readily available maleate diester, such as dimethyl maleate or diethyl maleate, and react it with 2-hexyldecanol. nih.gov

The reaction is an equilibrium process and is typically catalyzed by acids (e.g., sulfuric acid, p-TSA) or bases (e.g., sodium methoxide). masterorganicchemistry.com To drive the reaction towards the desired product, the lower-boiling alcohol byproduct (methanol or ethanol) is continuously removed from the reaction mixture by distillation. Various catalysts, including metal oxides and zinc clusters, have been shown to be effective for transesterification reactions. nih.govorganic-chemistry.org This method can be advantageous when the starting dialkyl maleate is more cost-effective or easier to handle than maleic anhydride.

Functional Group Interconversions Leading to Maleate Diesters

Functional group interconversion (FGI) refers to the transformation of one functional group into another within a molecule. solubilityofthings.comfiveable.me While less direct, it is theoretically possible to synthesize this compound through such pathways.

One hypothetical route could involve the synthesis of the corresponding saturated diester, bis(2-hexyldecyl) succinate, followed by a dehydrogenation reaction to introduce the carbon-carbon double bond. However, this method is generally more complex and less efficient than direct esterification of maleic anhydride.

Another potential FGI strategy is the isomerization of the corresponding trans-isomer, bis(2-hexyldecyl) fumarate (B1241708). The maleate (cis-isomer) and fumarate (trans-isomer) are geometric isomers. While the interconversion is not typically spontaneous and may require specific catalysts or conditions (e.g., photochemical isomerization), it represents a possible, albeit uncommon, synthetic route. acs.org These FGI approaches are not standard industrial methods for producing dialkyl maleates due to the availability and efficiency of direct esterification pathways.

Reaction Mechanisms and Chemical Transformations of Bis 2 Hexyldecyl Maleate

Overview of Maleate (B1232345) Ester Reactivity

Bis(2-hexyldecyl) maleate, as a dialkyl maleate, possesses a characteristic reactivity profile dominated by its electron-deficient carbon-carbon double bond. This double bond is conjugated with two ester carbonyl groups, which withdraw electron density through resonance and inductive effects. This electronic feature makes the double bond susceptible to attack by a variety of nucleophiles and other reagents. The primary modes of reactivity for maleate esters like this compound include addition reactions across the double bond, isomerization to the more thermodynamically stable fumarate (B1241708) isomer, and participation in cycloaddition reactions. industrialchemicals.gov.auindustrialchemicals.gov.au The large, branched 2-hexyldecyl alkyl groups primarily influence the compound's physical properties, such as solubility and viscosity, but the fundamental chemical reactivity is dictated by the maleate functional group.

The reactivity of the maleate double bond allows it to participate in various chemical transformations. It can undergo nucleophilic conjugate addition, serve as a monomer or comonomer in polymerization reactions, and act as a dienophile in Diels-Alder reactions. cmu.eduppor.azanu.edu.au Furthermore, the cis-geometry of the double bond is a key feature, as it can be isomerized to the trans-geometry of the corresponding fumarate ester under various conditions, a transformation that significantly alters the molecule's shape and properties. brainly.comnih.gov

**3.2. Addition Reactions Across the Carbon-Carbon Double Bond

The electron-poor nature of the alkene in this compound makes it an excellent substrate for addition reactions. Nucleophiles and radicals readily attack the β-carbon of the double bond.

This compound is an effective Michael acceptor in Michael addition reactions, a type of conjugate 1,4-addition. organic-chemistry.orgwikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated maleate ester. chemistrysteps.com The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a resonance-stabilized carbanion or another nucleophilic species. adichemistry.com

The mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the double bond onto the α-carbon, and subsequently, the electrons of the carbonyl π-bond move to the oxygen atom, forming an enolate intermediate. masterorganicchemistry.com This enolate is then protonated during workup to yield the final addition product. adichemistry.com A wide range of nucleophiles can be employed in this reaction.

Table 1: Examples of Michael Donors for Addition to Maleate Esters

Nucleophile Class Specific Examples
Enolates Malonates (e.g., Diethyl malonate), β-ketoesters (e.g., Ethyl acetoacetate), β-diketones wikipedia.orgchemistrysteps.com
Amines Primary and secondary amines youtube.com
Thiols Thiols and Thiolates acs.org
Organocuprates Gilman reagents (e.g., Lithium dimethylcuprate)

The reaction is thermodynamically controlled, favoring the 1,4-addition product due to the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. adichemistry.commasterorganicchemistry.com

Dialkyl maleates, including this compound, can participate in radical polymerization, although they exhibit low reactivity for homopolymerization. researchgate.net This reluctance to homopolymerize is often attributed to the steric hindrance caused by the two ester groups, which impedes the approach of the propagating radical to the monomer. researchgate.net

However, maleate esters readily undergo copolymerization with electron-donating monomers, such as styrene (B11656). cmu.edukpi.ua In these cases, the polymerization often proceeds through an alternating mechanism. cmu.edu This tendency towards alternation is explained by the formation of a charge-transfer complex (CTC) between the electron-poor maleate monomer and the electron-rich comonomer. cmu.edu The polymerization can then proceed through the homopolymerization of this CTC. kpi.ua

The general mechanism for free-radical polymerization involves three main steps:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form free radicals, which then add to a monomer molecule to create an active chain. ajchem-a.com

Propagation: The newly formed radical chain adds to successive monomer molecules, rapidly growing the polymer chain. In copolymerization with a monomer like styrene, the maleate and styrene units will add in a largely alternating fashion.

Termination: The growth of polymer chains is stopped by either combination or disproportionation of two growing radical chains.

The electron-deficient double bond of this compound makes it a potent dienophile for the Diels-Alder reaction. ppor.az This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring, typically a cyclohexene (B86901) derivative. wikipedia.orgyoutube.com The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.org

The reactivity in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. youtube.com The two ester groups of this compound strongly activate it for this transformation. The reaction generally proceeds with high stereospecificity, with the stereochemistry of the reactants being retained in the product. ens-lyon.fr For example, a cis-dienophile like a maleate ester will result in substituents that are cis in the final cyclohexene product. When reacting with cyclic dienes, the reaction often favors the formation of the endo product due to secondary orbital interactions in the transition state. ens-lyon.fr

Table 2: Examples of Dienes for Diels-Alder Reactions with Maleates

Diene Class Specific Examples
Acyclic Dienes 1,3-Butadiene, Isoprene, trans,trans-2,4-Hexadien-1-ol youtube.comens-lyon.fr
Cyclic Dienes Cyclopentadiene, Furan

The reaction can be performed intermolecularly or, if the diene and dienophile are part of the same molecule, intramolecularly. anu.edu.aunih.gov

Isomerization Reactions: cis-trans Isomerization to Fumarates

One of the most fundamental reactions of maleate esters is the isomerization of the cis (or Z) double bond to the more thermodynamically stable trans (or E) isomer, the corresponding fumarate ester. nih.govresearchgate.net This conversion is significant as fumarate esters often have different physical properties and reactivity compared to their maleate counterparts.

The isomerization from this compound to bis(2-hexyldecyl) fumarate can be achieved through several methods, which can be broadly categorized as non-catalytic and catalytic.

Non-Catalytic Isomerization:

Thermal Isomerization: Heating maleate esters can provide the energy needed to overcome the rotational barrier of the double bond, leading to the formation of the fumarate. However, this often requires high temperatures, which can lead to side reactions. wikipedia.org

Photochemical Isomerization: Irradiation with ultraviolet (UV) light can promote the maleate to an excited state where rotation around the carbon-carbon bond is possible. brainly.com Upon relaxation back to the ground state, both cis and trans isomers can be formed, often leading to a photostationary state. nih.gov

Catalytic Isomerization: Catalysts provide an alternative reaction pathway with a lower activation energy, allowing the isomerization to occur under milder conditions. oup.com

Radical-Catalyzed Isomerization: Certain radicals can add to the double bond, creating a single bond that allows for free rotation. Subsequent elimination of the radical can yield either the maleate or the more stable fumarate.

Acid/Base Catalysis: Amines, particularly secondary amines like piperidine, are effective catalysts for the isomerization of maleates. acs.org The proposed mechanism involves the nucleophilic addition of the amine to the double bond (a Michael addition), which allows for rotation, followed by the elimination of the amine to yield the fumarate. acs.orgacs.org

Thiol-Catalyzed Isomerization: Thiols can catalyze the isomerization via a reversible nucleophilic addition-elimination mechanism, similar to amine catalysis. This process is utilized by the enzyme maleate isomerase, which uses cysteine residues in its active site. wikipedia.orgnih.govresearchgate.net

Zwitterionic Organocatalysis: Certain zwitterionic compounds have been shown to be highly effective in catalyzing the isomerization of maleic to fumaric acid diesters under mild conditions. researchgate.netorganic-chemistry.org The mechanism is believed to involve a Michael addition of the catalyst to the maleate. organic-chemistry.org

Table 3: Catalytic Systems for Maleate to Fumarate Isomerization

Catalyst Type Specific Examples Temperature Range (°C)
Amines Piperidine, Diethylamine Ambient to moderate
Thiols / Enzymes Cysteine, Maleate Isomerase Biological temperatures
Halides of Sulfur/Phosphorus Acids Thionyl chloride, Phosphorus trichloride 50 - 150 google.com
Paramagnetic Substances Platinum black, Metallic sodium, Nitrogen oxides 110 - 200 oup.com

Impact on Reactivity and Polymer Properties

The bulky 2-hexyldecyl groups attached to the ester functionalities of this compound introduce significant steric hindrance. This steric bulk has a profound impact on the reactivity of the maleate double bond in polymerization reactions and consequently influences the properties of the resulting polymers.

In polymerization, the large alkyl groups can hinder the approach of monomers and initiators to the reactive double bond, potentially slowing down the rate of polymerization compared to maleates with smaller, linear alkyl chains. However, these bulky side chains are instrumental in defining the final properties of the polymer. When incorporated into a polymer backbone, the long, branched alkyl groups act as internal plasticizers, increasing the free volume between polymer chains. This increased inter-chain distance disrupts packing and reduces intermolecular forces, leading to a lower glass transition temperature (Tg) and increased flexibility of the material.

The introduction of bulky side groups is a known strategy to modify polymer properties. For instance, in polyimides, the incorporation of bulky aryl groups in the side chains has been shown to enhance thermal stability and mechanical strength. Conversely, long and flexible alkyl side chains can impart elastomeric properties, significantly increasing the elongation at break, though sometimes at the expense of tensile strength. In the context of acrylic polymers, the use of monomers with long alkyl chains, such as 2-octyl acrylate, can result in polymers with low glass transition temperatures, suitable for applications requiring flexibility.

The characteristics of polymers derived from bulky monomers are summarized in the table below, drawing analogies for what could be expected for polymers containing this compound.

PropertyImpact of Bulky Side Chains (e.g., 2-hexyldecyl)Rationale
Glass Transition Temperature (Tg) DecreaseIncreased free volume and reduced intermolecular forces due to steric hindrance.
Flexibility/Elasticity IncreaseActs as an internal plasticizer, allowing for greater chain mobility.
Solubility Generally increases in non-polar solventsThe long alkyl chains enhance compatibility with non-polar solvents.
Thermal Stability VariableCan be influenced by the specific polymer backbone and the nature of the side chain.
Tensile Strength May decreaseThe bulky groups can disrupt chain packing and reduce intermolecular cohesion.
Elongation at Break May increaseIncreased chain mobility allows for greater deformation before failure.

This table presents generalized trends for polymers with bulky side chains, analogous to the 2-hexyldecyl group.

Hydrolysis and Transesterification Pathways

The ester linkages in this compound are susceptible to hydrolysis and transesterification, common reactions for all esters. These reactions involve the cleavage of the ester bond and can be catalyzed by acids or bases.

Hydrolysis is the reaction of the ester with water to form the corresponding carboxylic acid (maleic acid) and alcohol (2-hexyldecanol). The reaction can proceed under acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction where a proton source protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon. The products are the carboxylate salt of maleic acid and 2-hexyldecanol. The irreversibility of this reaction makes it a more common method for ester hydrolysis.

The rate of hydrolysis is significantly influenced by the steric hindrance around the ester group. The bulky 2-hexyldecyl groups are expected to sterically shield the carbonyl carbon from the attacking nucleophile (water or hydroxide ion), thus slowing down the rate of hydrolysis compared to esters with smaller, linear alkyl chains. Studies on the alkaline hydrolysis of various synthetic organic esters have shown that the reaction rate constants are influenced by the steric and electronic effects of the substituents. For instance, the hydrolysis rate of parabens decreases as the alkyl chain length increases.

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This is an equilibrium reaction that can also be catalyzed by either an acid or a base. For this compound, this would involve reacting it with another alcohol (R'-OH) to produce a different maleate ester and 2-hexyldecanol. The general mechanism involves the nucleophilic attack of the new alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then eliminates the original alcohol. To drive the reaction towards the desired product, the incoming alcohol is often used in excess, or the leaving alcohol is removed from the reaction mixture.

The general conditions for these pathways are outlined in the table below.

Reaction PathwayCatalystGeneral ConditionsProductsKey Characteristics
Acid-Catalyzed Hydrolysis Strong Acid (e.g., HCl, H₂SO₄)Heat, excess waterMaleic acid + 2-HexyldecanolReversible equilibrium reaction.
Base-Catalyzed Hydrolysis Strong Base (e.g., NaOH, KOH)HeatMaleate salt + 2-HexyldecanolIrreversible reaction.
Acid-Catalyzed Transesterification Strong Acid (e.g., H₂SO₄)Heat, excess of new alcohol (R'-OH)New maleate ester + 2-HexyldecanolReversible equilibrium reaction.
Base-Catalyzed Transesterification Strong Base (e.g., NaOR', KOR')Heat, excess of new alcohol (R'-OH)New maleate ester + 2-HexyldecanolReversible equilibrium reaction.

This table provides a general overview of the reaction pathways applicable to this compound based on established ester chemistry.

Advanced Polymer Science and Material Applications of Bis 2 Hexyldecyl Maleate

Role as Monomers in Polymer Synthesis

Bis(2-hexyldecyl) maleate (B1232345) serves as a crucial monomer in the synthesis of various polymers, imparting unique properties due to its long, branched alkyl chains. Its primary applications in this context are in the formulation of unsaturated polyester (B1180765) resins and in copolymerization reactions with vinyl monomers.

Unsaturated Polyester Resins (UPRs)

Unsaturated polyester resins are thermosetting polymers formed through the polycondensation of saturated and unsaturated dicarboxylic acids or their anhydrides with glycols. umcs.plresearchgate.net Bis(2-hexyldecyl) maleate can be incorporated into the UPR backbone, where its maleate moiety provides the unsaturation necessary for subsequent crosslinking.

The synthesis of UPRs is typically a multi-stage process. In the initial stage, monoesters are formed from dicarboxylic acids and glycols. Subsequently, at elevated temperatures (approximately 200°C), these monoesters undergo polycondensation to form longer polyester chains. umcs.pl During this high-temperature synthesis, the maleate isomers often convert to the more reactive fumarate (B1241708) isomers, which enhances their reactivity in later copolymerization and improves the final mechanical and thermal properties of the cured resin. umcs.pl

The inclusion of this compound introduces large, flexible, and bulky C16 side chains (2-hexyldecyl groups) into the polyester backbone. These chains act as internal plasticizers, increasing the free volume and spacing between polymer chains. This structural modification is expected to significantly lower the glass transition temperature (Tg) of the resulting polymer, thereby increasing its flexibility and reducing brittleness compared to UPRs made with shorter-chain diols or acids. rug.nlresearchgate.net

Table 1: Expected Influence of Alkyl Chain Length on UPR Properties

Property UPR with Short-Chain Maleate (e.g., Dimethyl Maleate) UPR with this compound
Flexibility Low / Brittle High / Flexible
Glass Transition Temp. (Tg) High Low
Internal Stress High Low

| Impact Strength | Moderate | High |

This table provides an illustrative comparison based on general principles of polymer science, highlighting the expected effects of long, branched alkyl chains.

Copolymerization with Vinyl Monomers (e.g., Styrene)

This compound, like other dialkyl maleates, can be copolymerized with various vinyl monomers. Its copolymerization with styrene (B11656) is of particular industrial importance, forming the basis of the curing process in most UPR systems. researchgate.netkompozit.org.tr Maleates are electron-deficient monomers and tend to form alternating copolymers with electron-rich monomers like styrene. tue.nl

The copolymerization reaction is a free-radical addition process. The reactivity of the monomers in this process is described by their reactivity ratios (r1 and r2). For the styrene (1) / maleate (2) system, the reactivity ratios typically show that styrene is much more reactive with a maleate radical than with another styrene radical (r1 > 1), while the maleate is much less likely to homopolymerize (r2 << 1). This leads to a strong tendency for alternation in the polymer chain. frontiersin.org

Table 2: Typical Reactivity Ratios for Styrene (M1) Copolymerization with Various Monomers (M2)

Monomer 2 (M2) r1 (Styrene) r2 (Monomer 2) r1 * r2 Copolymer Type
Maleic Anhydride (B1165640) ~0.02 ~0 0 Alternating
Methyl Methacrylate ~0.52 ~0.46 ~0.24 Random

This table presents data for other monomers to illustrate general copolymerization behaviors. The behavior of this compound is expected to be similar to other maleates, showing a strong tendency towards alternation with styrene.

Functionalization of Polymeric Systems

Beyond its role as a primary building block, this compound is instrumental in the functionalization of polymeric systems, primarily through its involvement in crosslinking and its ability to modify the final polymer network structure.

Modification of Polymer Networks

The incorporation of this compound provides a powerful method for modifying the properties of the final polymer network through a mechanism known as internal plasticization. Unlike external plasticizers, which are small molecules added to a polymer, internal plasticization involves covalently bonding flexible side chains into the polymer structure. rug.nl

The long, bulky, and flexible 2-hexyldecyl chains introduce significant disorder and increase the free volume within the polymer network. This has several key consequences for the material's properties:

Enhanced Flexibility and Toughness : The alkyl chains disrupt the close packing of the polymer chains, allowing them to move more easily past one another, which reduces stiffness and brittleness. Studies on other polymer systems, such as polyacrylates, have shown that increasing the length of alkyl ester chains can significantly impact toughness. nih.govmdpi.comresearchgate.net

Lowered Glass Transition Temperature (Tg) : The increased mobility of the polymer segments leads to a lower Tg, meaning the material transitions from a rigid, glassy state to a more rubbery state at a lower temperature. rug.nl

Reduced Viscosity : In the uncured liquid resin, the bulky side chains can decrease intermolecular forces, leading to a lower viscosity, which can be advantageous for processing. rug.nl

Supramolecular Interactions : In some cases, long alkyl side chains can aggregate due to hydrophobic interactions, forming physical cross-links. These interactions can create a supramolecular network that helps control swelling and maintain the microstructure of the polymer film, particularly in polar environments. nih.gov

This ability to tailor the flexibility, toughness, and thermal properties of the final thermoset material makes this compound a valuable monomer for creating high-performance polymers for specialized applications.

Analytical Methodologies for the Characterization and Quantification of Bis 2 Hexyldecyl Maleate

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds like bis(2-hexyldecyl) maleate (B1232345). By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints, revealing the arrangement of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the unambiguous assembly of the molecular framework.

In the ¹H NMR spectrum of bis(2-hexyldecyl) maleate, distinct signals correspond to the different types of protons in the molecule. The protons on the maleate double bond are expected to appear as a singlet at approximately 6.2 ppm, characteristic of vinylic protons in a symmetrical environment. The protons of the methylene (B1212753) group adjacent to the ester oxygen (-OCH₂-) would likely produce a doublet around 4.1 ppm. The methine proton in the branched alkyl chain (-CH-) would appear as a multiplet further upfield. The numerous methylene (-CH₂-) and methyl (-CH₃) protons of the long alkyl chains would create a complex series of overlapping signals in the 0.8-1.6 ppm region.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the ester groups are expected to resonate downfield, typically in the range of 165 ppm. The carbons of the C=C double bond would appear around 130 ppm. The carbons of the -OCH₂- group and the branched -CH- group would be found in the 60-80 ppm range, while the carbons of the long alkyl chains would produce a series of signals in the 10-40 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Assignment¹H NMR (ppm)¹³C NMR (ppm)
Ester Carbonyl (C=O)-~165
Olefinic (HC=CH)~6.2 (singlet)~130
Ester Methylene (-OCH₂-)~4.1 (doublet)~68
Alkyl Methine (-CH-)~1.6 (multiplet)~39
Alkyl Methylene (-CH₂-)n~1.2-1.4 (multiplet)~23-32
Alkyl Methyl (-CH₃)~0.9 (triplet)~14

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum is a plot of this absorption versus frequency (or wavenumber).

For this compound, the IR spectrum would be dominated by characteristic absorption bands that confirm its identity as an α,β-unsaturated ester. A strong, sharp peak between 1720 and 1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. The C-O single bond stretching vibrations within the ester functionality typically appear in the 1150-1250 cm⁻¹ region. The presence of the carbon-carbon double bond (C=C) is confirmed by a stretching band around 1640 cm⁻¹. Additionally, the spectrum will show strong C-H stretching vibrations from the long alkyl chains just below 3000 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Alkyl)Stretching2850-2960
C=O (Ester)Stretching1720-1740
C=C (Alkenyl)Stretching~1640
C-O (Ester)Stretching1150-1250

Chromatographic Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. Due to its large size and relatively low volatility, this compound is well-suited for analysis by HPLC.

A common approach for this type of compound is reverse-phase HPLC. sielc.com In this method, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and water. sielc.com this compound, being a nonpolar molecule, will be strongly retained by the stationary phase and will elute later than more polar impurities. A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased, is often employed to ensure good separation and reasonable analysis times. Quantification is typically achieved using an ultraviolet (UV) detector, as the maleate chromophore absorbs UV light.

Table 3: Typical HPLC Parameters for the Analysis of this compound.
ParameterCondition
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water sielc.com
Flow Rate1.0 mL/min
DetectionUV at ~210 nm univ-ovidius.ro
Column TemperatureAmbient or controlled (e.g., 30 °C)

Gas Chromatography (GC) is another powerful separation technique, but it is generally reserved for compounds that are volatile or can be made volatile through derivatization. This compound has a high boiling point, which presents a challenge for traditional GC analysis. However, with modern high-temperature capillary GC, its analysis is feasible. researchgate.net

The method would require a high-temperature, thermally stable capillary column with a non-polar stationary phase. A temperature-programmed analysis, where the column temperature is steadily increased, would be necessary to elute the compound from the column. researchgate.net A flame ionization detector (FID) is commonly used for quantification, as it provides a robust and linear response to hydrocarbons. For a structurally similar compound, di-2-ethylhexyl maleate, a method using a polar capillary column and an FID has been established. researchgate.net

Table 4: Illustrative GC Parameters for High-Boiling Esters like this compound.
ParameterCondition
ColumnHigh-temperature capillary column (e.g., DB-5ht)
Carrier GasHelium or Hydrogen
Injector Temperature~300-350 °C
Oven ProgramInitial temp ~150 °C, ramp to >350 °C
DetectorFlame Ionization Detector (FID)

The coupling of chromatographic separation with mass spectrometry (MS) provides the highest level of analytical confidence. Mass spectrometry offers highly specific detection and structural information, which, when combined with the separating power of chromatography, allows for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification. GC-MS is a standard method for the analysis of long-chain fatty acids and similar molecules, often after a derivatization step to increase volatility. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for large, non-volatile, or thermally labile molecules like this compound. rsc.org The eluent from the HPLC column is directed into the mass spectrometer. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions in the gas phase without significant fragmentation. This allows for the determination of the compound's molecular weight with high accuracy. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the molecular ion is fragmented to provide structural details, aiding in the unequivocal identification of the compound. nih.govresearchgate.net

Thermal Analysis Techniques in Polymer Studies

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is particularly useful for identifying and quantifying thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

In the context of polymers containing this compound, DSC analysis would be expected to reveal how the incorporation of this bulky diester affects the polymer's thermal transitions. For instance, it could act as a plasticizer, lowering the glass transition temperature, or it could influence the crystallinity of the polymer. However, without specific experimental data from research studies, it is not possible to provide detailed findings or a data table on the DSC analysis of such polymers.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which the material decomposes.

For a polymer containing this compound, TGA would provide insights into the material's degradation profile. It would help in determining the onset temperature of decomposition and whether the presence of the maleate ester alters the degradation mechanism or the thermal stability of the host polymer. Specific degradation steps might be associated with the loss of the hexyldecyl side chains followed by the degradation of the polymer backbone. As with DSC, the absence of published research on this specific polymer system means that no detailed findings or data tables can be presented.

Environmental Biodegradation and Persistence of Maleate Esters

Biodegradation Pathways and Mechanisms

The primary and often rate-limiting step in the biodegradation of esters is the enzymatic hydrolysis of the ester linkages. libretexts.org This reaction is catalyzed by a class of enzymes known as esterases, which are ubiquitous in the environment and produced by a wide range of microorganisms. In the case of bis(2-hexyldecyl) maleate (B1232345), esterases would cleave the two ester bonds, resulting in the formation of one molecule of maleic acid and two molecules of 2-hexyldecanol.

The general reaction can be depicted as follows:

Bis(2-hexyldecyl) maleate + 2 H₂O ---(Esterase)---> Maleic acid + 2 2-Hexyldecanol

This initial hydrolytic step is crucial as it transforms a large, hydrophobic molecule into smaller, more water-soluble compounds that can be more readily assimilated and further metabolized by microbial cells. The efficiency of this enzymatic hydrolysis can be influenced by the steric hindrance around the ester group. srce.hr

Following the hydrolysis of the ester linkages, the resulting maleic acid becomes available for microbial degradation. Several microorganisms, including bacteria from the genus Pseudomonas, have been shown to utilize maleic acid as a carbon source. nih.gov The metabolic pathway for maleic acid degradation typically begins with its isomerization to fumaric acid, a reaction catalyzed by the enzyme maleate isomerase. wikipedia.org

Fumaric acid is a common metabolite that can then enter the citric acid cycle (or Krebs cycle), a central metabolic pathway in many organisms, leading to its complete mineralization to carbon dioxide and water. Alternatively, maleic acid can be hydrated to form malic acid, which is also an intermediate of the citric acid cycle. wikipedia.org The microbial degradation of the 2-hexyldecanol would proceed through oxidation pathways common for long-chain branched alcohols.

The molecular structure of an ester significantly influences its rate of biodegradation. Key structural features include the length and branching of the alcohol and acid moieties.

Chain Length: Generally, for esters with linear alkyl chains, there is an optimal chain length for rapid biodegradation. Very long chains can decrease water solubility and bioavailability, potentially slowing down the degradation process.

Branching: Branching in the alcohol or acid component of an ester has a notable impact on its biodegradability. Studies on various esters have shown that branching can hinder enzymatic hydrolysis due to steric effects, leading to slower degradation rates compared to their linear counterparts. nih.govresearchgate.net For this compound, the presence of branching at the second carbon of the hexyldecyl chains would be expected to decrease its rate of biodegradation relative to a similar diester with linear alkyl chains.

The following table summarizes the general effects of molecular structure on the anaerobic biodegradation of esters, based on findings from studies on various ester compounds.

Structural FeatureEffect on Biodegradation RateRationale
Increasing Linear Chain Length Can decrease beyond an optimal lengthReduced water solubility and bioavailability.
Branching in Alcohol/Acid Chain Generally decreasesSteric hindrance at the site of enzymatic attack (ester linkage). nih.govresearchgate.net
Unsaturation in Acid/Alcohol Chain Generally increasesThe presence of double bonds can provide an additional site for microbial attack. nih.govresearchgate.net

Environmental Fate and Transport Studies (Mechanistic aspects)

The environmental fate and transport of a chemical are governed by its physical and chemical properties and its interactions with the environment. For this compound, its high molecular weight and the presence of long alkyl chains suggest that it will have very low water solubility and a high octanol-water partition coefficient (Kow).

These properties imply that in an environmental context, this compound will have a strong tendency to partition from water to organic phases. Consequently, it is expected to adsorb strongly to soil organic matter and sediment. Its mobility in soil and aquatic systems is therefore predicted to be low, and it is unlikely to leach into groundwater. The primary mode of transport would likely be through the movement of soil and sediment particles to which it is adsorbed.

Degradation in Specific Environments (e.g., Aqueous Systems)

In aqueous environments, the degradation of this compound will be influenced by both abiotic and biotic processes.

Abiotic Hydrolysis: The chemical hydrolysis of esters can occur under acidic or alkaline conditions. chemguide.co.uklibretexts.org However, at neutral pH typical of most natural waters, the rate of abiotic hydrolysis of esters is generally very slow. chemguide.co.uklibretexts.org Therefore, this process is not expected to be a significant degradation pathway for this compound in the environment.

Biodegradation: The primary mechanism for the degradation of this compound in aqueous systems will be microbial biodegradation. As discussed in section 7.1, microorganisms in the water column and sediment will produce extracellular esterases to hydrolyze the ester bonds. The resulting maleic acid and 2-hexyldecanol will then be further metabolized. The rate of biodegradation in aqueous systems will depend on various factors including the microbial population density, temperature, oxygen levels, and nutrient availability. Given its expected low water solubility, degradation is likely to be most significant at the sediment-water interface where microbial activity is often high and the compound may accumulate.

Emerging Research Directions and Future Perspectives for Bis 2 Hexyldecyl Maleate Chemistry

Development of Novel Synthetic Methodologies

The synthesis of bis(2-hexyldecyl) maleate (B1232345) and its derivatives is a primary area for research. Traditional esterification methods, while effective, often require harsh conditions. Future research is expected to focus on developing more efficient, selective, and sustainable synthetic routes.

One promising approach is the use of enzymatic catalysis. Lipases, for instance, can catalyze esterification reactions under mild conditions with high selectivity, minimizing the formation of byproducts. The development of immobilized enzyme systems could lead to continuous flow processes, enhancing industrial scalability.

Another area of interest is the exploration of novel catalyst systems for the esterification of maleic anhydride (B1165640) or maleic acid with 2-hexyldecanol. This includes the investigation of solid acid catalysts, such as zeolites and functionalized resins, which can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. csic.esrsc.org Organocatalysis also presents a metal-free alternative for the synthesis of dialkyl maleates.

Furthermore, advancements in reaction engineering, such as the use of microwave-assisted synthesis, could significantly reduce reaction times and improve energy efficiency. A comparative overview of potential synthetic methodologies is presented in Table 1.

Methodology Catalyst/Conditions Potential Advantages Research Focus
Enzymatic EsterificationImmobilized LipaseHigh selectivity, mild conditions, biodegradability of catalyst.Optimization of enzyme activity and stability, development of flow reactors.
Heterogeneous CatalysisSulfated Zirconia, Amberlyst-16Catalyst reusability, simplified purification, potential for continuous processes. csic.esrsc.orgCatalyst design for improved activity and resistance to deactivation.
Organocatalysise.g., Brønsted acidsMetal-free, potentially lower toxicity.Development of highly active and selective organocatalysts.
Microwave-Assisted SynthesisVarious catalystsRapid heating, shorter reaction times, potential for improved yields.Optimization of reaction parameters and scale-up.

This table presents potential synthetic methodologies for bis(2-hexyldecyl) maleate based on established esterification techniques.

Exploration of Advanced Polymer Architectures

The unique structure of this compound, with its polymerizable double bond and bulky, branched alkyl chains, makes it an attractive monomer for the synthesis of polymers with novel architectures and properties. The large side chains are expected to impart significant steric hindrance, influencing polymerization kinetics and the final polymer structure.

Research in this area will likely focus on controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods would allow for the synthesis of well-defined homopolymers and block copolymers with controlled molecular weights and narrow molecular weight distributions. The resulting polymers, with their bulky side chains, could exhibit interesting solution and solid-state properties, such as enhanced solubility in nonpolar solvents and modified thermal properties.

Furthermore, the maleate double bond can participate in copolymerizations with a variety of other monomers, opening the door to a wide range of functional materials. For example, copolymerization with acrylic monomers could lead to the development of novel pressure-sensitive adhesives or coating materials. The incorporation of this compound units into existing polymer backbones could also be used to tune their physical properties, such as their glass transition temperature and mechanical flexibility.

The potential for creating complex polymer architectures, such as star polymers and graft copolymers, using this compound as a key building block is another exciting research direction. nih.govsemanticscholar.org These advanced architectures could lead to materials with unique rheological and self-assembly behaviors.

Polymer Architecture Synthetic Approach Potential Properties Prospective Applications
Linear HomopolymersATRP, RAFTHigh solubility, low glass transition temperature, thermal stability.Lubricant additives, plasticizers, soft segments in elastomers.
Block CopolymersSequential monomer addition via CRPAmphiphilicity, self-assembly into nanostructures.Surfactants, drug delivery vehicles, thermoplastic elastomers.
Graft Copolymers"Grafting-from" or "grafting-to" methodsModified surface properties, improved compatibility in blends.Impact modifiers, compatibilizers for polymer blends.
Star PolymersCore-first or arm-first approachesLow solution viscosity, unique rheological behavior.Rheology modifiers, advanced coatings.

This table outlines potential advanced polymer architectures derived from this compound and their prospective applications.

Integration with Sustainable Chemistry Principles

The principles of sustainable chemistry are increasingly important in the chemical industry. Future research on this compound will undoubtedly be guided by these principles, from the choice of starting materials to the development of environmentally benign processes.

A key focus will be the use of renewable feedstocks. 2-Hexyldecanol can be potentially derived from biomass through various chemical transformations, making this compound a candidate for a bio-based material. Research into efficient and scalable routes for the production of 2-hexyldecanol from renewable resources will be crucial.

In terms of synthesis, the adoption of green chemistry principles will involve minimizing waste, using less hazardous solvents, and improving energy efficiency. ajgreenchem.com As mentioned earlier, the use of reusable catalysts and continuous flow processes will be instrumental in achieving these goals. The assessment of the environmental impact of the entire lifecycle of this compound and its derived polymers will also be an important area of research.

The development of biodegradable polymers based on this compound is another significant long-term goal. While the long alkyl chains may hinder biodegradability, the ester linkages are potentially susceptible to hydrolysis. Research into the incorporation of more labile groups into the polymer backbone or the use of co-monomers that promote degradation could lead to more sustainable materials.

Advanced Computational Modeling for Predictable Design

Computational modeling and simulation are powerful tools for accelerating materials discovery and design. In the context of this compound chemistry, computational methods can provide valuable insights into its properties and reactivity, guiding experimental efforts.

Molecular mechanics and quantum mechanics calculations can be used to predict the conformational preferences, electronic structure, and reactivity of the this compound monomer. This information can be used to understand its polymerization behavior and to design more efficient synthetic routes.

For the resulting polymers, molecular dynamics simulations can be employed to predict their physical properties, such as their glass transition temperature, density, and mechanical moduli. dtic.mildtic.mil These simulations can also provide insights into the morphology of polymer blends and the self-assembly of block copolymers containing this compound units.

The use of quantitative structure-property relationship (QSPR) models can further aid in the design of new materials with desired properties. By correlating the molecular structure of polymers with their macroscopic properties, these models can be used to screen virtual libraries of polymers and identify promising candidates for specific applications.

Modeling Technique Predicted Properties Impact on Research
Quantum Mechanics (e.g., DFT)Monomer reactivity, bond energies, electronic properties.Guidance for synthesis and understanding polymerization mechanisms.
Molecular Dynamics (MD)Polymer chain conformation, glass transition temperature, mechanical properties, diffusion coefficients. dtic.mildtic.milPrediction of material performance and guidance for material processing.
Coarse-Grained SimulationsSelf-assembly of block copolymers, morphology of polymer blends.Design of nanostructured materials with tailored properties.
QSPR ModelsCorrelation of structure with properties like solubility, viscosity, and thermal stability.Rapid screening of new polymer structures for specific applications.

This table summarizes the application of advanced computational modeling techniques for the predictable design of materials based on this compound.

Q & A

Basic: What spectroscopic techniques are used to confirm the structural identity of Bis(2-hexyldecyl) maleate?

Methodological Answer:
Structural confirmation relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For MS, electron ionization (EI) provides fragmentation patterns matching the molecular ion peak (e.g., m/z 340.50 for the parent ion) and characteristic alkyl chain cleavages . NMR (¹H and ¹³C) identifies ester carbonyl signals (~170 ppm in ¹³C NMR) and alkyl proton resonances (δ 0.8–1.6 ppm for branched hexadecyl groups). Cross-validate with reference spectra from databases like NIST Chemistry WebBook .

Advanced: How can experimental design optimize the synthesis of this compound?

Methodological Answer:
Use orthogonal design or factorial design to evaluate factors like reaction temperature, catalyst loading, and solvent polarity. For example:

FactorLevels TestedResponse Variable (Yield %)
Temperature80°C, 100°C, 120°CHPLC-purity ≥ 95%
CatalystH₂SO₄, p-TSAReaction time minimization
SolventToluene, THFByproduct suppression
Analyze results via regression modeling to identify optimal conditions .

Basic: What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid vapor inhalation (flash point: ~185°C) .
  • Storage : Seal containers in cool, dry areas away from oxidizers (e.g., peroxides) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can discrepancies between HPLC and polarographic purity assessments be resolved?

Methodological Answer:
Polarography (historical method) measures diffusion currents of impurities like unreacted maleic acid but requires mercury electrodes, posing environmental risks . HPLC (modern alternative) uses a Zorbax XDB-C18 column with ethanol mobile phase, resolving this compound (retention time: ~1.5 min) from impurities at 0.4 min . To resolve discrepancies:

Compare detection limits (HPLC: ≤0.4% impurity; polarography: ≤0.4% via diffusion current ratios).

Validate HPLC against spiked standards to ensure no co-elution artifacts .

Basic: How is purity quantified for this compound using HPLC?

Methodological Answer:

Standard Preparation : Dissolve USP-grade reference standard in ethanol (e.g., 1 mg/mL).

Sample Preparation : Weigh 1.0 g of synthesized product in 50 mL ethanol .

Chromatographic Conditions :

  • Column: Zorbax XDB-C18 (L1 phase)
  • Mobile Phase: Ethanol (isocratic elution)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 210 nm

Calculation : Purity (%) = (Peak area of sample / Peak area of standard) × 100 .

Advanced: What in vitro models assess the reproductive toxicity of this compound?

Methodological Answer:

  • Test System : Use mammalian cell lines (e.g., H295R steroidogenesis assay) to evaluate endocrine disruption .
  • Dosage : Expose cells to 0.1–100 µM concentrations for 48 hours.
  • Endpoints : Measure progesterone/estradiol levels via ELISA and gene expression (CYP17, CYP19) via qPCR.
  • Validation : Compare with positive controls (e.g., Bis(2-ethylhexyl) phthalate, LD₅₀ = 30,000 mg/kg) .

Basic: What solvents are compatible with this compound for reaction workup?

Methodological Answer:

  • Polar aprotic solvents : THF, DMF (for esterification reactions).
  • Non-polar solvents : Toluene, hexane (for liquid-liquid extraction).
    Avoid water due to hydrophobicity (logP ≈ 8.5). Post-synthesis, wash with 5% NaHCO₃ to remove acidic impurities .

Advanced: How can green chemistry principles be applied to synthesize this compound?

Methodological Answer:

Catalyst : Replace H₂SO₄ with immobilized lipases (e.g., Candida antarctica Lipase B) to reduce waste .

Solvent-Free Synthesis : Use microwave-assisted esterification to enhance efficiency and reduce energy use.

Byproduct Recycling : Recover unreacted 2-hexyldecanol via fractional distillation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.